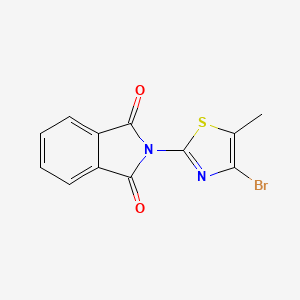![molecular formula C9H20ClNS B1447727 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride CAS No. 1864073-52-8](/img/structure/B1447727.png)
2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride
Übersicht
Beschreibung
“2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C9H20ClNS and a molecular weight of 209.78 g/mol .
Molecular Structure Analysis
The molecular structure of “2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is an ethylsulfanyl group and an ethyl group .Chemical Reactions Analysis
While specific chemical reactions involving “2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride” are not available, piperidine derivatives are known to undergo various types of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen
Cytotoxic and Anticancer Agents : A study by (Dimmock et al., 1998) explored compounds related to piperidine hydrochlorides, revealing their significant cytotoxicity toward murine P388 and L1210 cells and human tumors. This suggests their potential as a new class of cytotoxic and anticancer agents.
Anti-Acetylcholinesterase Activity : A class of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase activity by (Sugimoto et al., 1990). They found significant activity, particularly with certain derivatives, indicating their potential as antidementia agents.
Antimicrobial Activities : Research by (Ovonramwen et al., 2019) on a similar compound demonstrated moderate antimicrobial activities against various bacteria and fungi, suggesting applications in combating infectious diseases.
Antibacterial Potentials : A study by (Iqbal et al., 2017) synthesized acetamide derivatives with antibacterial potentials, showing that certain compounds were more active against Gram-negative bacterial strains.
Anticancer Agents : Research by (Rehman et al., 2018) on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids indicated their potential as anticancer agents, though further in vivo studies were recommended.
Gamma-Aminobutyric Acid Uptake Inhibitors : A series of piperidine-3-carboxylic acid hydrochlorides were synthesized and evaluated as gamma-aminobutyric acid uptake inhibitors, as studied by (Zhang et al., 2007). This has implications for neurological research and therapy.
Antibacterial and α-Glucosidase Inhibitory Activities : The study by (Munir et al., 2017) investigated the antibacterial and α-glucosidase inhibitory activities of hydrazone derivatives of ethyl isonipecotate, suggesting potential in type-2 diabetes treatment and antibacterial applications.
Anticholinesterase Enzyme Inhibition Activities : Khalid et al. (2014) synthesized N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and screened them for acetylcholinesterase and butyrylcholinesterase enzyme inhibition activities, which could be significant in treating neurodegenerative diseases. (Khalid et al., 2014)
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-ethylsulfanylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS.ClH/c1-2-11-8-6-9-5-3-4-7-10-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKRLOMIOKPXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



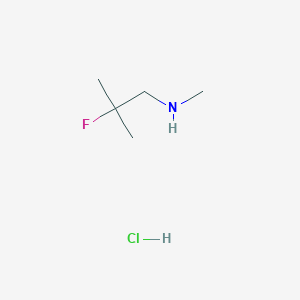
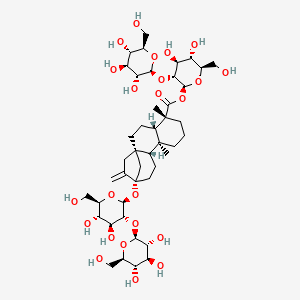
![3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447646.png)
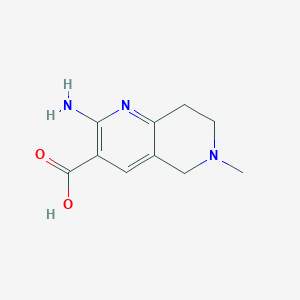
![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)
![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)
![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)
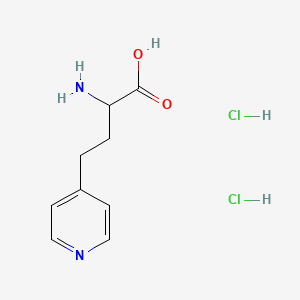
![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)
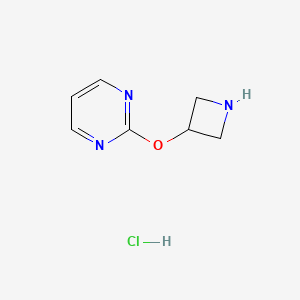
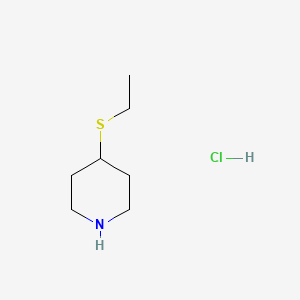
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)
